1H-Isoindole, 2,3-dihydro-5,6-dimethoxy-2-[(4-methylphenyl)sulfonyl]-
Overview
Description
1H-Isoindole, 2,3-dihydro-5,6-dimethoxy-2-[(4-methylphenyl)sulfonyl]- is a synthetic organic compound belonging to the class of isoindoles. Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. This particular compound is characterized by the presence of two methoxy groups and a sulfonyl group attached to a methylphenyl ring, making it a unique and versatile molecule in organic chemistry.
Preparation Methods
The synthesis of 1H-Isoindole, 2,3-dihydro-5,6-dimethoxy-2-[(4-methylphenyl)sulfonyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate precursor, such as an ortho-substituted benzylamine.
Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced through sulfonylation reactions, often using sulfonyl chlorides in the presence of a base like pyridine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
1H-Isoindole, 2,3-dihydro-5,6-dimethoxy-2-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Isoindole, 2,3-dihydro-5,6-dimethoxy-2-[(4-methylphenyl)sulfonyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1H-Isoindole, 2,3-dihydro-5,6-dimethoxy-2-[(4-methylphenyl)sulfonyl]- involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the methoxy groups may enhance binding affinity through hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 1H-Isoindole, 2,3-dihydro-5,6-dimethoxy-2-[(4-methylphenyl)sulfonyl]- include other isoindole derivatives with different substituents. For example:
1H-Isoindole-1,3(2H)-dione: Lacks the methoxy and sulfonyl groups, resulting in different chemical properties and reactivity.
2,3-Dihydro-1H-isoindole-1,3-dione: Another derivative with different substituents, leading to variations in biological activity and applications.
The uniqueness of 1H-Isoindole, 2,3-dihydro-5,6-dimethoxy-2-[(4-methylphenyl)sulfonyl]- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5,6-dimethoxy-2-(4-methylphenyl)sulfonyl-1,3-dihydroisoindole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-12-4-6-15(7-5-12)23(19,20)18-10-13-8-16(21-2)17(22-3)9-14(13)11-18/h4-9H,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUCECCYCVBLQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC(=C(C=C3C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435475 | |
Record name | 1H-Isoindole, 2,3-dihydro-5,6-dimethoxy-2-[(4-methylphenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112806-56-1 | |
Record name | 1H-Isoindole, 2,3-dihydro-5,6-dimethoxy-2-[(4-methylphenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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